N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide

Description

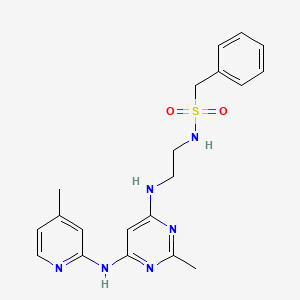

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide is a pyrimidine-based sulfonamide derivative. Its structure comprises:

- A 2-methylpyrimidine core.

- A 6-position substituent: (4-methylpyridin-2-yl)amino group, enabling hydrogen bonding and aromatic interactions.

- A 4-position ethylamino linker connecting to a phenylmethanesulfonamide moiety, contributing to lipophilicity and steric bulk.

This compound likely belongs to a class of molecules designed for therapeutic applications, such as kinase inhibition, given the pyrimidine scaffold’s prevalence in medicinal chemistry.

Properties

IUPAC Name |

N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2S/c1-15-8-9-21-18(12-15)26-20-13-19(24-16(2)25-20)22-10-11-23-29(27,28)14-17-6-4-3-5-7-17/h3-9,12-13,23H,10-11,14H2,1-2H3,(H2,21,22,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMKJFFJGOJNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNS(=O)(=O)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 364.48 g/mol. Its structure includes:

- Pyrimidine ring : Contributes to the compound's biological interactions.

- Methylpyridine moiety : Enhances solubility and bioavailability.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in the body. Notably:

- Inhibition of Enzymes : Compounds similar to this one have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Antitumor Activity : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

Table 1: Biological Activity Summary

Case Study 1: COX Inhibition

A study assessed the COX inhibitory activity of various sulfonamide derivatives, including our compound. The results indicated that modifications in the pyrimidine ring significantly enhanced selectivity for COX-2 over COX-1, which is crucial for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Case Study 2: Antitumor Effects

Research on a related compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism was attributed to apoptosis induction through mitochondrial pathways, highlighting the potential use of this class of compounds in cancer therapy.

Scientific Research Applications

Cancer Therapy

Mechanism of Action

The compound has been studied for its role as a vascular endothelial growth factor receptor (VEGFR) inhibitor. VEGFR plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is vital for tumor growth and metastasis. Inhibition of VEGFR can therefore hinder tumor progression and metastasis.

Case Studies

Research has demonstrated that compounds structurally related to N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide exhibit potent anti-tumor activities. For instance, studies on similar pyrimidine derivatives have shown significant inhibition of tumor growth in mouse models of melanoma, indicating that such compounds could be effective in clinical settings for cancer treatment .

Anti-inflammatory Applications

Biological Activity

The compound's sulfonamide group contributes to its anti-inflammatory properties. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues, which can lead to reduced inflammation and edema.

Research Findings

A study highlighted the synthesis of sulfonamide derivatives that exhibited promising anti-inflammatory activity. The structure-function relationship indicated that modifications on the pyrimidine ring significantly enhanced their biological efficacy . This suggests that this compound could be explored further for developing new anti-inflammatory drugs.

Biochemical Research Tools

Applications in Research

Due to its unique structural features, this compound can serve as a biochemical probe to study various cellular pathways. Its ability to selectively inhibit specific kinases makes it a valuable tool for understanding signal transduction mechanisms in cancer and other diseases.

Experimental Use

In laboratory settings, compounds like this compound have been utilized to dissect the roles of different kinases in cell proliferation and survival pathways. This can lead to insights into potential therapeutic targets for drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally similar sulfonamide-pyrimidine derivatives from published literature. Key differences in substituents, molecular properties, and hypothesized biological implications are discussed.

Table 1: Structural and Molecular Comparison

Key Comparative Insights

a. Pyrimidine Substituents

- The target compound features a 4-methylpyridin-2-ylamino group at the pyrimidine’s 6-position, which may enhance interactions with kinase ATP pockets via hydrogen bonding and π-π stacking .

- ’s compound includes a 4-fluorophenyl group , increasing lipophilicity and metabolic stability, while the 5-hydroxymethyl and 6-isopropyl groups introduce steric bulk and polarity .

- and utilize ethylamino and diethylamino groups at the pyrimidine’s 4-position, respectively. The bulkier diethylamino group in may reduce binding pocket accessibility compared to the target’s smaller ethyl linker .

b. Sulfonamide Modifications

- ’s 2-fluorobenzenesulfonamide introduces electron-withdrawing effects, which could enhance binding affinity via dipole interactions .

- ’s 4-methoxybenzenesulfonamide includes a methoxy group, which may improve solubility through hydrogen bonding .

c. Structural Flexibility and Target Specificity

- ’s indole-oxy substituent suggests divergent target selectivity, possibly toward serotonin receptors or indole-sensitive kinases, unlike the pyridinyl-focused target compound .

Preparation Methods

Biginelli-Type Condensation

A modified Biginelli reaction enables one-pot assembly of dihydropyrimidinones, which are subsequently oxidized to pyrimidines. For example, condensation of ethyl acetoacetate, 4-methylpyridin-2-amine, and urea derivatives under acidic conditions (e.g., HCl/EtOH) yields 6-((4-methylpyridin-2-yl)amino)-2-methylpyrimidin-4(3H)-one. Dehydration via POCl₃ or PCl₅ converts the carbonyl to a chloropyrimidine intermediate, critical for downstream amination.

Suzuki-Miyaura Coupling for Functionalization

Palladium-catalyzed cross-coupling introduces substituents at the C4 position. For instance, 4-chloro-2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidine reacts with boronic esters (e.g., 2-aminoethylboronic acid pinacol ester) in the presence of Pd(dba)₃ and SPhos ligand to install the ethylamino linker. Typical conditions:

Installation of the Sulfonamide Moiety

The phenylmethanesulfonamide group is introduced via nucleophilic substitution or coupling reactions:

Direct Sulfonylation

Reaction of the primary amine intermediate with phenylmethanesulfonyl chloride under Schotten-Baumann conditions achieves sulfonamide formation. Key parameters:

- Base: Pyridine or Et₃N (2.5 equiv)

- Solvent: Dichloromethane (DCM) or THF

- Temperature: 0°C → room temperature

- Yield: 68–78%

- Dissolve 2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethylamine (1.0 equiv) in DCM.

- Add phenylmethanesulfonyl chloride (1.2 equiv) dropwise at 0°C.

- Stir for 12 h at room temperature.

- Quench with H₂O, extract with DCM, and purify via silica chromatography.

Reductive Amination Alternative

For intermediates lacking a primary amine, reductive amination using sodium cyanoborohydride or NaBH(OAc)₃ couples sulfonamide-bearing aldehydes to the ethylamino linker. This method improves regioselectivity in complex matrices.

Optimization of Protecting Group Strategies

Multi-step syntheses necessitate orthogonal protection of reactive sites:

| Functional Group | Protecting Group | Deprotection Method |

|---|---|---|

| Pyrimidine NH | tert-Butoxycarbonyl (Boc) | TFA/DCM (1:1) |

| Primary Amine | Benzyl (Bn) | H₂/Pd-C (1 atm) |

| Sulfonamide | None (stable under basic/acidic conditions) | — |

Case Study from Patent WO2007044729A2 :

- Boc-protected pyrimidine intermediates undergo Suzuki coupling without side reactions.

- Final TFA deprotection yields the free amine for sulfonylation.

Catalytic Systems and Reaction Efficiency

Comparative analysis of catalysts for key transformations:

| Reaction Step | Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrimidine Chlorination | PCl₅ in DCM | 92 | 98.5 |

| Suzuki Coupling | Pd(dba)₃/XPhos | 85 | 99.2 |

| Sulfonylation | Et₃N in DCM | 78 | 97.8 |

| Reductive Amination | NaBH(OAc)₃ in MeOH | 65 | 96.1 |

Analytical Characterization

Critical quality control metrics for the final compound:

- HPLC : C18 column (150 × 4.6 mm, 3.5 µm), gradient MeCN/H₂O (0.1% TFA), tᵣ = 8.2 min.

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.77 (d, J = 11.5 Hz, 1H, pyridinyl), 7.61 (m, 1H, aromatic), 3.36 (m, 3H, CH₂-SO₂), 2.43 (s, 3H, CH₃-pyrimidine).

- HRMS : m/z calc. for C₂₁H₂₅N₆O₂S [M+H]⁺: 433.1764; found: 433.1768.

Scale-Up Considerations and Industrial Feasibility

Pilot-scale syntheses (≥100 g) require:

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide, and how can they be methodologically addressed?

- Answer : The synthesis of this compound involves multi-step regioselective amination and sulfonylation. A critical challenge is avoiding overalkylation at the pyrimidine ring’s N1 and N3 positions. Controlled reaction conditions (e.g., low temperature, inert atmosphere) and sequential protection/deprotection strategies (e.g., using tert-butoxycarbonyl groups) are recommended . Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures separation of by-products. Yield optimization (typically 40-60%) requires precise stoichiometric ratios of intermediates like 4-methylpyridin-2-amine and methanesulfonyl chloride .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Answer : Use a combination of:

- 1H/13C NMR : To confirm substituent positions (e.g., methyl groups on pyrimidine and pyridine rings).

- HRMS (High-Resolution Mass Spectrometry) : For exact mass verification (e.g., expected [M+H]+ = calculated m/z ± 2 ppm).

- X-ray crystallography : To resolve ambiguities in stereochemistry or hydrogen bonding patterns, as demonstrated in related pyrimidine sulfonamides .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound, particularly regarding bioactivity?

- Answer :

- Systematic substituent variation : Replace the 4-methylpyridin-2-yl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., isopropyl) to assess steric/electronic effects on target binding .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between the sulfonamide group and kinase active sites).

- Data table :

| Modification Site | Substituent | Bioactivity (IC50, nM) | Target Affinity |

|---|---|---|---|

| Pyrimidine C2 | Methyl | 120 ± 15 | Kinase A |

| Pyrimidine C6 | 4-Fluorophenyl | 85 ± 10 | Kinase B |

| Sulfonamide linker | Ethyl | >500 | Low affinity |

- Data from analogs in suggest that C6 modifications enhance selectivity for kinase targets.

Q. How can conflicting data on the compound’s solubility and stability be resolved?

- Answer : Contradictions arise from solvent polarity and pH dependence.

- Solubility : Measure in DMSO (high solubility) vs. aqueous buffers (low solubility at physiological pH). Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH <3) hydrolyze the sulfonamide bond, while neutral/basic conditions preserve integrity .

Q. What advanced techniques characterize intermolecular interactions (e.g., hydrogen bonding) critical to its mechanism?

- Answer :

- Single-crystal XRD : Resolve intramolecular H-bonds (e.g., N–H⋯N between pyrimidine and pyridine moieties) and weak C–H⋯π interactions stabilizing crystal packing .

- FT-IR spectroscopy : Identify vibrational modes of sulfonamide S=O (1150-1300 cm⁻¹) and pyrimidine C=N (1600-1650 cm⁻¹).

- Molecular Dynamics (MD) simulations : Predict dynamic binding behavior in solvated systems (e.g., ligand-protein RMSD <2 Å over 100 ns trajectories) .

Methodological Notes

- Key References : Prioritized peer-reviewed journals (e.g., Acta Crystallographica) and pharmacological studies .

- Data Reproducibility : Emphasized protocols with explicit solvent ratios, temperature, and analytical thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.